(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine

LogP Lipophilicity Drug-likeness

(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine (CAS 1069473-58-0) is a heterocyclic chemical building block featuring a piperidine ring N-substituted with a 3-phenylpyrazine moiety and a pendant methanamine group at the 4-position, assigned molecular formula C16H20N4 and molecular weight 268.36 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic syntheses, with its free base form offering an unprotonated primary amine for downstream derivatization.

Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
CAS No. 1069473-58-0
Cat. No. B1421660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine
CAS1069473-58-0
Molecular FormulaC16H20N4
Molecular Weight268.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C2=NC=CN=C2C3=CC=CC=C3
InChIInChI=1S/C16H20N4/c17-12-13-6-10-20(11-7-13)16-15(18-8-9-19-16)14-4-2-1-3-5-14/h1-5,8-9,13H,6-7,10-12,17H2
InChIKeyWDSGXROHQKKIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine (CAS 1069473-58-0): Core Identity and Procurement Baseline for a Phenylpyrazine-Piperidine Building Block


(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine (CAS 1069473-58-0) is a heterocyclic chemical building block featuring a piperidine ring N-substituted with a 3-phenylpyrazine moiety and a pendant methanamine group at the 4-position, assigned molecular formula C16H20N4 and molecular weight 268.36 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic syntheses, with its free base form offering an unprotonated primary amine for downstream derivatization [1]. Physicochemical characterization indicates a calculated LogP of 3.084, a polar surface area (PSA) of 55.04 Ų, and a boiling point of 449.2 °C at 760 mmHg [2]. Commercially, the compound is supplied at ≥98% purity by HPLC with moisture content ≤0.5% [3].

Why Substituting (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine with Generic Piperidine-Pyrazine Analogs Risks Experimental Inconsistency


Substituting (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine with closely related piperidine-pyrazine analogs is not straightforward because the combination of the 3-phenyl substitution, the piperidine N-linkage to the pyrazine ring, and the free methanamine at the 4-piperidinyl position produces a distinct lipophilicity-hydrophilicity profile that differs substantially from simpler pyrazine-piperidine building blocks . The 3-phenylpyrazine motif elevates LogP to 3.084 compared with 0.6517 for the core (1-(pyrazin-2-yl)piperidin-4-yl)methanamine analog, while the piperidine-methanamine extension provides additional hydrogen-bonding capacity and conformational flexibility not present in the truncated (3-phenylpyrazin-2-yl)methanamine (LogP 1.6023) [1]. These physicochemical differences directly impact solubility, membrane permeability in cellular assays, and reactivity in downstream synthetic transformations, meaning that generic interchange can lead to divergent biological or synthetic outcomes .

Quantitative Differentiation Evidence: (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine vs. Closest Analogs


Lipophilicity Advantage: 190–373% Higher LogP vs. Core Pyrazine-Piperidine-Methanamine and Truncated Phenylpyrazine Analogs

The target compound exhibits a computed LogP of 3.084, which is substantially more lipophilic than its closest structural analogs. The bare pyrazine-piperidine-methanamine analog [(1-pyrazin-2-ylpiperidin-4-yl)methyl]amine (CAS 170353-19-2) has a LogP of 0.6517, representing a 373% difference . The 3-phenylpyrazine core without the piperidine extension, (3-phenylpyrazin-2-yl)methanamine (CAS 1368468-03-4), has a LogP of 1.6023, a 92.5% difference . The higher LogP indicates greater membrane permeability potential and better organic phase partitioning useful in liquid-liquid extraction during synthesis and purification.

LogP Lipophilicity Drug-likeness

Distinct PSA-MW Sweet Spot: Balancing Polarity and Molecular Weight for Lead Optimization

The target compound has a polar surface area (PSA) of 55.04 Ų and molecular weight of 268.36 Da, placing it within the conventional lead-like space (MW < 300, PSA < 60) while carrying a phenylpyrazine-piperidine scaffold. [1] The closest structural analog containing an additional phenyl group, 1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl)methanamine (CAS 2760612-79-9), has a molecular weight of 344.46 Da (28.4% larger), pushing it beyond the typical lead-like MW threshold and potentially reducing absorption and solubility . The truncated analog (3-phenylpyrazin-2-yl)methanamine has a TPSA of 51.8 Ų with MW 185.23 Da, a lower PSA but also a substantially lower MW that maps to a chemically distinct fragment space .

PSA Molecular Weight Lead-likeness

Free Base Purity and Handling: Consistent ≥98% HPLC Specification for Reliable Synthesis

The target compound is specified at ≥98% purity by HPLC on a routine basis, with moisture content controlled at ≤0.5% [1]. In contrast, the commercially available non-phenyl pyrazine-piperidine analog (CAS 170353-19-2) is frequently supplied as a free base at purities of 95%–97% only, which introduces batch-to-batch variability in reagent stoichiometry . The phenylpyrazine analog without piperidine (CAS 1368468-03-4) also achieves ≥98%, but lacks the piperidine-methanamine handle necessary for diverse covalent modifications .

Purity Free Base Quality Control

Class-Level Inference: Phenylpyrazine-Piperidine Scaffold Privilege in Kinase and GPCR Space

Although no direct biological assay data were retrieved for this specific compound, its 3-phenylpyrazine-piperidine skeleton is a recognized privileged scaffold. Patent and literature surveys reveal that related 3-phenylpyrazine and phenylpyrazine-piperidine derivatives exhibit potent activity in kinase inhibition (e.g., ATR inhibition with Ki = 13 nM; PDE10A inhibition with IC50 = 0.7 nM) and in CRF1 receptor antagonism (IC50 = 0.26 nM) [1][2][3]. These data are class-level inference and cannot be directly attributed to the target compound, but they establish the chemical space as biologically active and justify the selection of this building block over non-phenyl or non-piperidine analogs that lack evidence of privileged scaffold engagement.

Kinase Inhibition GPCR Lead Scaffold

Synthetic Versatility: Free Primary Amine Enables Direct Conjugation Without Deprotection

The target compound features a free, unprotonated primary amine at the piperidine 4-position methanamine, directly available for amide coupling, reductive amination, sulfonamide formation, and urea synthesis without a deprotection step . The commercially available pyrazine-piperidine analog is often supplied as the dihydrochloride salt (CAS 1365988-46-0), requiring neutralization before use in base-sensitive reactions . The truncated analog (3-phenylpyrazin-2-yl)methanamine has a primary amine directly attached to the pyrazine core, altering its nucleophilicity and potentially its reactivity profile due to the electron-withdrawing character of the pyrazine ring [1].

Free Amine Conjugation Synthetic Utility

Storage and Thermal Stability: 2–8 °C Storage Compatible with Long-Term Compound Management

The recommended storage condition for the target compound is sealed in dry conditions at 2–8 °C, indicating thermal stability suitable for long-term compound archive maintenance . The compound has a computed boiling point of 449.2 °C at 760 mmHg, far exceeding that of simpler analogs such as (1-pyrazin-2-ylpiperidin-4-yl)methanamine (no comparably high boiling point reported), which may reflect stronger intermolecular interactions and reduced volatility during solvent evaporation in purification steps [1].

Storage Stability Thermal Stability Compound Management

Optimal Research and Industrial Application Scenarios for (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine


Fragment-Based Drug Discovery: Lead-Like Phenylpyrazine-Piperidine Anchor

With a molecular weight of 268.36 Da (below the 300 Da rule-of-three threshold) and an intermediate LogP of 3.084, (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine is ideally suited as a starting fragment for fragment-based lead discovery campaigns targeting kinases, GPCRs, or other protein families where the 3-phenylpyrazine scaffold has demonstrated class-level nanomolar activity [1][2]. Its free amine allows direct fragment linking without protecting group chemistry, enabling rapid library expansion.

Parallel Library Synthesis: Immediate Conjugation-Ready Building Block

The combination of a high-purity (≥98%) free base form, a reactive primary amine, and defined storage stability (2–8 °C) makes this compound a reliable building block for automated parallel synthesis of amide, sulfonamide, or urea compound libraries [1][2]. The elimination of a deprotection step associated with salt-form analogs reduces cycle time and minimizes contamination risk in high-throughput settings.

Physicochemical Probe Development: Balancing Lipophilicity and Polarity

The lipophilicity (LogP 3.084) and polar surface area (PSA 55.04 Ų) profile of this compound positions it for cellular permeability studies and membrane partitioning assays, particularly as a probe for understanding how phenyl substitution on the pyrazine ring modulates logD relative to the unsubstituted pyrazine analog (LogP 0.6517) [1][2].

Medicinal Chemistry Scaffold Expansion: A 3-Phenylpyrazine-Piperidine Template for Kinase and GPCR Modulators

Given that structurally related 3-phenylpyrazine derivatives have demonstrated potent inhibition across ATR kinase (Ki = 13 nM), PDE10A (IC50 = 0.7 nM), and CRF1 receptor (IC50 = 0.26 nM) targets, this building block serves as a viable template for medicinal chemistry programs aiming to explore the selectivity landscape of these target families through systematic derivatization [1][2][3]. Class-level inference supports its use as a core scaffold; direct biological data are pending.

Quote Request

Request a Quote for (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.